2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique azepane ring structure, which contributes to its potential pharmacological properties. The presence of the oxadiazole moiety is significant due to its role in enhancing the biological activity of compounds.
This compound can be classified as a heterocyclic compound due to the inclusion of nitrogen atoms in its ring structures. It is particularly noted for its potential applications in drug development, especially as a modulator of biological pathways. The source of this compound can often be traced back to research articles and patents that explore its synthesis and applications in pharmacology .
The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride typically involves several steps:
The synthesis may employ techniques such as refluxing, solvent evaporation, and chromatography for purification. Specific reagents and conditions will vary based on the chosen synthetic pathway but may include common organic solvents and catalysts.
The molecular formula for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is typically represented as . The structure consists of an azepane ring (a seven-membered saturated ring containing one nitrogen atom) linked to a 1,2,4-oxadiazole moiety.
Key structural data include:
The compound may participate in various chemical reactions typical for oxadiazole derivatives, including:
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm product formation and purity.
The mechanism of action for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes. The oxadiazole moiety may enhance binding affinity due to its electronic properties.
Research indicates that compounds with similar structures can modulate signaling pathways related to inflammation or cellular proliferation . Further studies are needed to clarify specific interactions and pathways involved.
The primary applications of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride lie in medicinal chemistry where it may serve as a lead compound for developing new therapeutic agents targeting various diseases. Its potential use includes:
The construction of the 1,2,4-oxadiazole ring is achieved through cyclodehydration or oxidative cyclization strategies. Oxidative cyclization employing FeBr₃ (5 mol%) and H₂O₂ as a terminal oxidant enables efficient conversion of N-acylhydrazones to 2,5-disubstituted oxadiazoles under mild conditions (60°C, 4–6 hours). This method offers excellent functional group tolerance, accommodating aryl halides, esters, and cyclic alkyl groups with yields averaging 85–92% [2] [8]. For thermally sensitive intermediates, TBAF-mediated cyclization in anhydrous THF at ambient temperature provides a high-yielding alternative (typically >90%). This base-catalyzed method proceeds via isolable fluorosilicate intermediates and is particularly effective for alkanoyl-substituted oxadiazoles [5].
Table 1: Comparative Analysis of Oxadiazole Cyclization Methods
Method | Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
FeBr₃/H₂O₂ oxidative | 60°C, H₂O₂ (2 eq) | 85–92% | 4–6 hours | Green oxidant, broad substrate scope |
TBAF-mediated cyclization | RT, anhydrous THF | 88–95% | 1–12 hours | Ambient temperature, high selectivity |
Photoredox catalysis | Visible light, [Ir] catalyst | 75–85% | 3–8 hours | Radical pathway, H₂ byproduct |
Microwave-assisted synthesis significantly accelerates conventional thermal cyclodehydration, reducing reaction times from hours to minutes (typically 10–15 minutes at 140°C) while maintaining yields >80% . Photochemical approaches using acridinium photocatalysts enable oxidant-free cyclization of acylhydrazones, producing H₂ as the sole byproduct—a critical advantage for sustainable synthesis [2].
Functionalization of the azepane nitrogen employs reductive amination and electrophilic alkylation. N-Alkylation via reductive amination utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 25°C, effectively coupling ketones (e.g., acetone for isopropyl) with azepane precursors. This method achieves >85% yield with minimal dialkylation byproducts when using amine:ketone ratios of 1:1.2 [3] [9]. Silyl-aza-Prins cyclization with InCl₃ catalysis (acetonitrile, reflux) delivers 2,7-disubstituted azepanes in high yields (88–94%) with moderate-to-good trans-diastereoselectivity (dr 3:1 to 5:1). The reaction proceeds through a stabilized (Z)-iminium ion intermediate, enabling rapid access to the azepane scaffold [9].
Table 2: Azepane N-Functionalization Methodologies
Method | Reagents/Conditions | Yield | Diastereoselectivity | Application Scope |
---|---|---|---|---|
Reductive amination | NaBH(OAc)₃, DCE, 25°C | >85% | N/A | Ketones, aldehydes |
Silyl-aza-Prins | InCl₃, MeCN, reflux | 88–94% | dr 3:1–5:1 (trans) | Aldehydes, allylsilanes |
Ring-closing metathesis | Grubbs II catalyst, H₂ | 70–78% | N/A | Unsaturated diamines |
Electrophilic alkylation | Alkyl halides, K₂CO₃, DMF | 80–87% | Racemic | Primary/secondary alkyl halides |
Alternative approaches include ring-closing metathesis (Grubbs II catalyst, 5 mol%) of N-allyl diene precursors followed by hydrogenation, yielding azepanes with 70–78% efficiency [9]. Electrophilic alkylation with propargyl or alkyl halides under basic conditions (K₂CO₃/DMF, 60°C) provides moderate yields (80–87%) but may require chiral resolution for enantiopure products.
Salt formation is optimized using gaseous HCl in aprotic solvents. Saturation of esmolol-free base solutions in methanol with anhydrous HCl gas at 0–5°C yields crystalline hydrochloride salts within 30 minutes. This method minimizes ester hydrolysis—a critical concern given the compound’s methyl ester functionality [10]. For purification, anti-solvent crystallization employs methanol/acetone (1:5 v/v) systems, reducing residual solvents to <300 ppm and related substances to ≤0.1%. Particle size distribution is controlled (D₉₀ < 50 µm) through regulated cooling rates (0.5°C/minute) and agitation (200 rpm) [10].
Recrystallization protocols significantly impact purity:
Table 3: Hydrochloride Salt Crystallization Systems
Solvent System | Crystal Habit | Residual Solvent (ppm) | Purity (%) | Key Impurities Rejected |
---|---|---|---|---|
Methanol/acetone (1:5) | Fine powder | <200 | 99.92 | Isopropyl chloride, free base |
Ethyl acetate/methanol | Needles | <150 | 99.95 | De-esterified acid, dimer |
Acetonitrile | Prismatic | <350 | 99.88 | Ethyl acetate, hydrolysis products |
Alternative salt formation techniques include ion-exchange chromatography for high-throughput screening of polymorphs and supercritical fluid crystallization (scCO₂/ethanol) for nanoscale particles with enhanced dissolution profiles—though these remain exploratory for industrial production [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4